7-(3-fluorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine 7-(3-fluorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0723447
InChI: InChI=1S/C17H16FN5O/c1-24-14-7-5-11(6-8-14)15-10-16(12-3-2-4-13(18)9-12)23-17(19-15)20-21-22-23/h2-9,15-16H,10H2,1H3,(H,19,20,22)
SMILES: COC1=CC=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=CC=C4)F
Molecular Formula: C17H16FN5O
Molecular Weight: 325.34 g/mol

7-(3-fluorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC0723447

Molecular Formula: C17H16FN5O

Molecular Weight: 325.34 g/mol

* For research use only. Not for human or veterinary use.

7-(3-fluorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C17H16FN5O
Molecular Weight 325.34 g/mol
IUPAC Name 7-(3-fluorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C17H16FN5O/c1-24-14-7-5-11(6-8-14)15-10-16(12-3-2-4-13(18)9-12)23-17(19-15)20-21-22-23/h2-9,15-16H,10H2,1H3,(H,19,20,22)
Standard InChI Key DMTUOMYTWQXLJK-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=CC=C4)F
SMILES COC1=CC=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=CC=C4)F
Canonical SMILES COC1=CC=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=CC=C4)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator